Isopentenyladenine9-Glucoside
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Overview
Description
Isopentenyladenine-9-Glucoside is a naturally occurring cytokinin, a class of phytohormones involved in various plant growth and development processes. It is a glucoside derivative of isopentenyladenine, which is known for its role in delaying leaf senescence, promoting shoot regeneration, and inhibiting root growth . This compound is particularly significant in the study of cytokinin metabolism and its effects on plant physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentenyladenine-9-Glucoside can be synthesized through the reaction of isopentenyladenine with UDP-D-glucose, catalyzed by UDP glycosyltransferases . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: While specific industrial production methods for Isopentenyladenine-9-Glucoside are not well-documented, the general approach involves biotechnological processes using genetically engineered microorganisms or plant cell cultures to produce the compound in larger quantities. These methods leverage the natural biosynthetic pathways of the host organisms to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Isopentenyladenine-9-Glucoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis can convert it back to isopentenyladenine, while glycosylation involves the addition of glucose moieties to form various glucosides .
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or enzymatic conditions to break the glycosidic bond.
Glycosylation: Utilizes UDP-D-glucose and glycosyltransferases under controlled pH and temperature conditions.
Major Products:
Hydrolysis: Produces isopentenyladenine and glucose.
Glycosylation: Forms various glucoside derivatives depending on the specific glycosyltransferase used.
Scientific Research Applications
Isopentenyladenine-9-Glucoside has a wide range of applications in scientific research:
Plant Biology: Used to study cytokinin metabolism and its effects on plant growth, development, and senescence.
Biotechnology: Employed in the development of genetically engineered plants with enhanced growth characteristics.
Medicine: Investigated for its potential anti-aging properties due to its role in delaying senescence.
Mechanism of Action
Isopentenyladenine-9-Glucoside exerts its effects by modulating cytokinin-associated genes. It binds to cytokinin receptors, initiating a signal transduction cascade that activates type-B response regulators, which are transcription factors mediating the transcriptional response to cytokinins . This leads to the upregulation of photosynthetic genes and downregulation of catabolic genes, thereby delaying senescence and promoting growth.
Comparison with Similar Compounds
Trans-Zeatin: Another cytokinin with similar growth-promoting effects but different metabolic pathways.
Cis-Zeatin: A less active isomer of zeatin with distinct biological activity.
Dihydrozeatin: A hydrogenated form of zeatin with unique properties.
Uniqueness: Isopentenyladenine-9-Glucoside is unique due to its specific glucosylation at the N9 position, which affects its stability, solubility, and transportability across cellular membranes . This glucosylation also influences its metabolic fate and biological activity, distinguishing it from other cytokinins.
Properties
Molecular Formula |
C16H23N5O5 |
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Molecular Weight |
365.38 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19) |
InChI Key |
XEHLLUQVSRLWMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
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